2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile is an organic compound characterized by a complex structure that includes a benzene ring with a nitrile functional group and a hex-3-ene-1,5-diynyl chain. This compound falls under the category of diynes, which are organic compounds containing two triple bonds. Its unique properties and structure make it a subject of interest in various chemical research fields.
The compound can be synthesized through multiple organic reactions, often involving coupling reactions and functional group transformations. It has been referenced in various chemical databases and literature, highlighting its relevance in synthetic organic chemistry.
2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile is classified as:
The synthesis of 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile typically involves several key steps:
The reaction conditions often include specific solvents and temperatures to optimize yield and purity. For example, the use of dimethylformamide as a solvent and maintaining an inert atmosphere can enhance reaction efficiency.
The molecular structure of 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile can be represented by its molecular formula , indicating the presence of 20 carbon atoms, 13 hydrogen atoms, and one nitrogen atom.
Property | Value |
---|---|
CAS Number | 823227-17-4 |
Molecular Formula | C20H13N |
Molecular Weight | 267.3 g/mol |
IUPAC Name | 2-(Hex-3-en-1,5-diynyl)benzonitrile |
InChI | InChI=1S/C20H13N/c1-17... |
Canonical SMILES | CC1=CC(=CC=C1)C#CC=CC#C2=CC=CC=C2C#N |
2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile is capable of undergoing various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the nitrile and alkyne functionalities which can participate in coordination with metal catalysts or nucleophilic attacks.
The mechanism by which 2-(Hex-3-ene-1,5-diyn-1-yl)benzonitrile exerts its effects varies based on its application. In chemical reactions, the compound's reactivity is primarily governed by:
The physical properties of 2-(Hex-3-ene-1,5-diyn-1-y)benzonitrile include:
Chemical properties include:
2-(Hex-3-ene-1,5-diyn-1-y)benzonitrile has potential applications in:
This compound represents a significant area of study within synthetic organic chemistry due to its versatility and potential applications across various scientific fields.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: